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molecular formula C15H20N2O4 B1353160 Ethyl 4-(cyclohexylamino)-3-nitrobenzoate CAS No. 87815-77-8

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Cat. No. B1353160
M. Wt: 292.33 g/mol
InChI Key: PALYDABJRIWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511145B2

Procedure details

A solution of Compound 9 (22.96 g, 100 mmol), cyclohexylamine (15.31 g, 154 mmol) and TEA (13.57 g, 134 mmol) in 100 mL acetonitrile was refluxed overnight. The reaction mixture was poured into icy water and the precipitated crystals were collected by means of filtration, washed three times with water then was dried over phosphorous pentoxide in high vacuum to yield Compound 10.
Quantity
22.96 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8](Cl)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2].[CH:16]1([NH2:22])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.O>C(#N)C>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([NH:22][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
22.96 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
15.31 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
TEA
Quantity
13.57 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by means of filtration
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then was dried over phosphorous pentoxide in high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)NC1CCCCC1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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